1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, which is used to form the core structure of the compound. This reaction is carried out under basic or neutral conditions, often using catalysts such as sodium hydroxide or potassium hydroxide .
Another approach involves the use of a cascade HDDA (hexadehydro-Diels-Alder) reaction, followed by intermolecular cycloaddition and oxidation steps . This method allows for the formation of highly substituted tricyclic isoindole-1,3-diones, which are key intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- 2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C30H20N2O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1,3-dioxo-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C30H20N2O4/c33-27(21-7-3-1-4-8-21)18-13-20-11-15-23(16-12-20)31-28(34)22-14-17-25-26(19-22)30(36)32(29(25)35)24-9-5-2-6-10-24/h1-19H,(H,31,34)/b18-13+ |
InChI Key |
DFFOIIYWQHWJFI-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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